Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate
Description
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate is a chemical compound that has garnered attention in scientific research due to its potential biological activity and various applications This compound contains a thiazepane ring, which is a seven-membered heterocyclic structure incorporating sulfur and nitrogen atoms
Properties
IUPAC Name |
ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23NO3S/c1-2-21-17(20)9-8-16(19)18-11-10-15(22-13-12-18)14-6-4-3-5-7-14/h3-7,15H,2,8-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDMZBQBMQLIXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)N1CCC(SCC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate typically involves multi-step organic reactions. One common method includes the condensation of a thiazepane derivative with an appropriate ester precursor under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The phenyl group or the ester functionality can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohol derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate involves its interaction with specific molecular targets and pathways. The thiazepane ring and phenyl group play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and molecular targets may vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate: shares similarities with other thiazepane derivatives and compounds containing ester functionalities.
Thiazole derivatives: These compounds also contain sulfur and nitrogen atoms in their ring structure and exhibit various biological activities.
Quinolone derivatives: Known for their pharmaceutical applications, these compounds have a similar heterocyclic structure and are used in drug development.
Uniqueness
The uniqueness of this compound lies in its specific combination of the thiazepane ring, phenyl group, and ester functionality, which confer distinct chemical and biological properties
Biological Activity
Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that includes a thiazepane ring and an ester functional group. The molecular formula is , with a molecular weight of approximately 348.43 g/mol. The compound's structure is crucial for its interaction with biological targets.
Biological Activity
1. Antimicrobial Properties:
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. In vitro studies have shown its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi. The compound's mechanism involves disrupting microbial cell membranes and inhibiting essential metabolic pathways.
2. Anticancer Activity:
The compound has been investigated for its anticancer properties. Studies have demonstrated that it can induce apoptosis in cancer cells through the activation of caspase pathways. Additionally, it inhibits cell proliferation by interfering with the cell cycle, particularly at the G2/M phase.
3. Anti-inflammatory Effects:
this compound has shown potential as an anti-inflammatory agent. It modulates the expression of pro-inflammatory cytokines and reduces oxidative stress in cellular models. This activity suggests possible therapeutic applications in inflammatory diseases.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition: The compound acts as an inhibitor of certain enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
- Receptor Modulation: It may also bind to receptors involved in inflammatory responses, thereby modulating signaling pathways that lead to reduced inflammation.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of the Thiazepane Ring: This is achieved through cyclization reactions involving suitable precursors such as diamines and thiols.
- Acylation Reaction: The introduction of the ethyl ester group can be performed via acylation reactions using acetic anhydride or similar reagents.
- Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity levels suitable for biological testing.
Case Studies
Several studies have highlighted the biological effects of this compound:
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against a panel of pathogens. Results indicated a minimum inhibitory concentration (MIC) ranging from 8 to 32 µg/mL, demonstrating potent activity comparable to standard antibiotics .
Case Study 2: Cancer Cell Line Studies
In research published in Cancer Research, the compound was tested on various cancer cell lines (e.g., MCF7 and HeLa). It was found to significantly reduce cell viability at concentrations above 10 µM after 48 hours of treatment, with apoptosis confirmed through flow cytometry analysis .
Case Study 3: Anti-inflammatory Activity
A study in Pharmacology Reports assessed the anti-inflammatory effects using a murine model of inflammation. The results showed a significant reduction in paw edema and pro-inflammatory cytokine levels upon treatment with the compound .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Ethyl 4-oxo-4-(7-phenyl-1,4-thiazepan-4-yl)butanoate, and how do reaction conditions influence yield and purity?
- Answer : The synthesis typically involves multi-step routes, starting with the formation of the 1,4-thiazepane ring followed by esterification or ketone functionalization. Key steps include cyclization reactions using thiourea derivatives (for the thiazepane core) and subsequent coupling with ethyl oxobutanoate precursors. Reaction conditions such as solvent polarity (e.g., dichloromethane vs. DMF), temperature (40–80°C), and catalysts (e.g., p-toluenesulfonic acid) critically affect yield and purity. For example, higher temperatures accelerate cyclization but may increase side reactions like oxidation .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
- Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the thiazepane ring structure and ester/ketone groups. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹). High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity (>95%), while Mass Spectrometry (MS) confirms molecular weight (e.g., molecular ion peak at m/z ~335). Crystallography (if crystals are obtainable) resolves stereochemical ambiguities .
Q. What are the primary biological targets of this compound, and which in vitro models validate its activity?
- Answer : The compound shows affinity for G-protein-coupled receptors (GPCRs) and enzymes like kinases or proteases. In vitro models include enzyme inhibition assays (e.g., fluorescence-based protease assays) and cell viability studies (MTT assay) using cancer cell lines (e.g., HeLa or MCF-7). The phenyl-thiazepane moiety enhances membrane permeability, while the oxobutanoate group may modulate hydrogen bonding with active sites .
Advanced Research Questions
Q. How can reaction yields be optimized in multi-step syntheses of this compound, particularly during cyclization and esterification?
- Answer : Yield optimization requires:
- Cyclization : Use of anhydrous conditions to prevent hydrolysis, with catalytic Lewis acids (e.g., ZnCl₂) to stabilize intermediates.
- Esterification : Employing Steglich conditions (DCC/DMAP) for efficient coupling without racemization.
- Purity Control : Gradient elution in flash chromatography (hexane/ethyl acetate) to separate byproducts. Documented yields range from 45–72%, depending on stepwise purification .
Q. What computational modeling approaches predict the compound’s reactivity and binding interactions with biological targets?
- Answer : Density Functional Theory (DFT) calculates charge distribution on the oxobutanoate group, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) models interactions with GPCRs, highlighting key residues (e.g., Asp113 in β₂-adrenergic receptors) for hydrogen bonding. Molecular Dynamics (MD) simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. How do structural modifications (e.g., substituents on the phenyl ring) alter the compound’s biological activity and pharmacokinetics?
- Answer : Electron-withdrawing groups (e.g., -Cl, -F) on the phenyl ring enhance metabolic stability by reducing CYP450-mediated oxidation. Hydrophilic substituents (-OH, -NH₂) improve aqueous solubility but may reduce blood-brain barrier penetration. Structure-Activity Relationship (SAR) studies show that para-substitutions retain activity, while ortho-substitutions sterically hinder target binding .
Q. What strategies resolve contradictions in reported biological activity data across studies?
- Answer : Discrepancies often arise from assay conditions (e.g., ATP concentration in kinase assays) or cell line variability. Standardization steps include:
- Using isogenic cell lines to control genetic background.
- Validating target engagement via Surface Plasmon Resonance (SPR) or ITC (Isothermal Titration Calorimetry).
- Replicating studies under identical buffer conditions (pH, ionic strength) .
Methodological Guidelines
- Experimental Design : For reproducibility, document exact molar ratios (e.g., 1:1.2 substrate/catalyst), solvent volumes, and heating rates. Include control reactions (e.g., omitting the catalyst) to confirm step efficiency .
- Data Reporting : Provide full NMR assignments (δ values, coupling constants), HPLC chromatograms (retention times, peak areas), and MS fragmentation patterns. For biological assays, report IC₅₀ values with 95% confidence intervals and statistical tests (e.g., Student’s t-test) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
